molecular formula C21H14FNO B2559083 2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile CAS No. 338791-81-4

2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile

Cat. No. B2559083
CAS RN: 338791-81-4
M. Wt: 315.347
InChI Key: QJMRRCCYVJFYLS-UHFFFAOYSA-N
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Description

“2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile” is a chemical compound with the CAS Number: 338791-81-4 . It has a molecular weight of 315.35 and its IUPAC name is [4- (4-fluorobenzoyl)phenyl] (phenyl)acetonitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H14FNO/c22-19-12-10-18 (11-13-19)21 (24)17-8-6-16 (7-9-17)20 (14-23)15-4-2-1-3-5-15/h1-13,20H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 315.35 . The InChI code provides a specific description of the compound’s molecular structure .

Scientific Research Applications

1. Synthesis and Structural Analysis

2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile and its derivatives are used in the synthesis of complex organic compounds. For instance, El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde in the synthesis of thiazolidin-4-one derivatives, showcasing its role in the preparation of compounds with promising antioxidant activity (El Nezhawy et al., 2009). Similarly, Saeed et al. (2011) reported the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, underlining the utility of 4-Fluorobenzoyl derivatives in crafting structurally complex molecules with potential biological applications (Saeed et al., 2011).

2. Applications in Cancer Research

Derivatives of 4-Fluorobenzoyl have been found to exhibit anti-cancer activities. For instance, Hammam et al. (2005) discussed the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity, highlighting the therapeutic potential of fluorobenzoyl derivatives in oncology (Hammam et al., 2005). In addition, De-jiang (2010) synthesized fluorophenyl-1,3,4-oxadiazolines and oxadiazones, which demonstrated notable anticancer activities, further emphasizing the significance of fluorobenzoyl derivatives in developing anti-cancer agents (De-jiang, 2010).

3. Catalytic and Synthetic Applications

Derivatives of 2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile are also prominent in catalysis and synthesis. Molleti & Yadav (2017) reported the use of potassium-promoted lanthanum-magnesium oxide as a catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, demonstrating the compound's role in the preparation of pharmaceutical precursors (Molleti & Yadav, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on prevention, response, storage, and disposal.

properties

IUPAC Name

2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO/c22-19-12-10-18(11-13-19)21(24)17-8-6-16(7-9-17)20(14-23)15-4-2-1-3-5-15/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMRRCCYVJFYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile

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